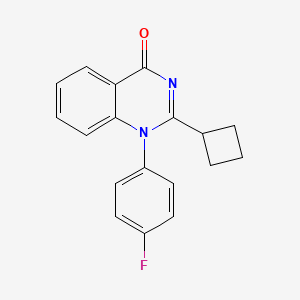
1-Allyl-4,5-dibromo-1H-pyrrole-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-4,5-dibromo-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound with the molecular formula C8H6Br2N2. It is characterized by the presence of an allyl group, two bromine atoms, and a nitrile group attached to a pyrrole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Allyl-4,5-dibromo-1H-pyrrole-2-carbonitrile can be synthesized through a multi-step process involving the bromination of a pyrrole derivative followed by the introduction of an allyl group and a nitrile group. The typical synthetic route involves:
Bromination: The starting material, 1H-pyrrole-2-carbonitrile, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-Allyl-4,5-dibromo-1H-pyrrole-2-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove the bromine atoms.
Cyclization Reactions: The presence of the nitrile group allows for cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrrole derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
1-Allyl-4,5-dibromo-1H-pyrrole-2-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mécanisme D'action
The mechanism of action of 1-Allyl-4,5-dibromo-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and nitrile group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-4,5-dibromo-1H-pyrrole-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.
4,5-Dibromo-1H-pyrrole-2-carboxamide: Contains an amide group instead of an allyl group.
Uniqueness
1-Allyl-4,5-dibromo-1H-pyrrole-2-carbonitrile is unique due to the presence of both an allyl group and a nitrile group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions with biological targets and materials, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C8H6Br2N2 |
|---|---|
Poids moléculaire |
289.95 g/mol |
Nom IUPAC |
4,5-dibromo-1-prop-2-enylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C8H6Br2N2/c1-2-3-12-6(5-11)4-7(9)8(12)10/h2,4H,1,3H2 |
Clé InChI |
WSXWBQCEAZPGKX-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C(=CC(=C1Br)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B11840272.png)

![(R)-tert-Butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11840287.png)
![9,9-Dibutyl-3-methyl-9H-indeno[2,1-c]pyridine](/img/structure/B11840291.png)






![7-Methyl-2-phenyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11840321.png)
![4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B11840329.png)


